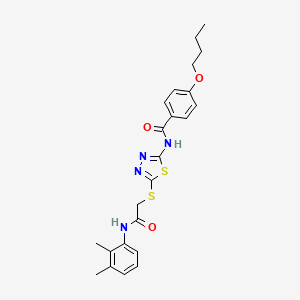

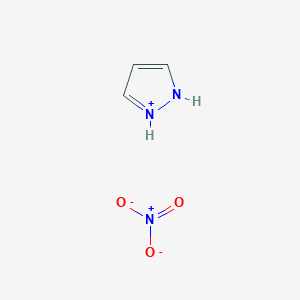

N-(4-acetylphenyl)-2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives, as described in the first paper, involves a multi-step process starting with the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with various electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides is carried out in the presence of sodium hydride and N,N-Dimethylformamide to produce a series of N-substituted acetamide derivatives bearing a piperidine moiety . Although the specific compound "N-(4-acetylphenyl)-2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate" is not mentioned, the general method of synthesizing N-substituted acetamides could potentially be applied to its synthesis with appropriate modifications to the starting materials and electrophiles used.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper were confirmed using IR, EIMS, and (1)H-NMR spectral data . In the second paper, the molecular structures of the oxidation products of 2-(pyridin-2-yl)-N,N-diphenylacetamides were confirmed by spectroscopic methods and X-ray crystallography . These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds. For the compound of interest, similar analytical techniques would be employed to ascertain its molecular structure.

Chemical Reactions Analysis

The first paper does not detail specific chemical reactions beyond the synthesis of the N-substituted acetamide derivatives . However, the second paper discusses the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides using various oxidants such as peracetic acid, m-chloroperbenzoic acid, and OXONE, leading to the formation of four different products . These reactions highlight the reactivity of acetamide derivatives under oxidative conditions, which could be relevant when considering the stability and reactivity of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly discussed in the provided papers. However, the evaluation of the synthesized compounds against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes suggests that these compounds have biological activity, which is often influenced by their physical and chemical properties . The second paper does not provide information on the physical and chemical properties of the oxidation products . For a comprehensive analysis of the physical and chemical properties of the compound of interest, one would need to consider factors such as solubility, melting point, stability, and reactivity, which would be determined through experimental studies.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The synthesis of complex organic compounds like "N-(4-acetylphenyl)-2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate" plays a crucial role in the development of new pharmaceuticals and materials. For instance, the process outlined by Guillaume et al. for synthesizing related acetamide compounds involves starting from basic piperazine and achieving selective alkylation, which could be adapted for synthesizing the compound (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003). Such methodologies can be pivotal for creating libraries of compounds for high-throughput screening in drug discovery.

Potential Pesticidal Applications

The structural modification of acetamide derivatives to enhance their pesticidal properties is a significant area of research. For instance, Olszewska, Tarasiuk, and Pikus discussed the characterization of various N-derivatives of phenoxyacetamide, which are potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011). Given the structural similarities, "this compound" could be investigated for similar bioactivities, potentially leading to new pest management solutions.

Bioactive Compound SynthesisThe synthesis of bioactive compounds from marine actinobacteria, as explored by Sobolevskaya et al., demonstrates the potential of natural sources in inspiring novel synthetic routes for complex molecules (Sobolevskaya et al., 2007). The structural diversity of marine-derived compounds provides a valuable blueprint for synthesizing new molecules with potential pharmacological activities, including analogs of "this compound."

Antibacterial Research

The synthesis and screening of acetamide derivatives for antibacterial activity, as detailed by Iqbal et al., highlight the potential of such compounds in addressing antibiotic resistance (Iqbal et al., 2017). Given the structural complexity and modifiability of "this compound," it could serve as a scaffold for developing new antibacterial agents.

properties

IUPAC Name |

N-(4-acetylphenyl)-2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3.C2H2O4/c1-18(28)22-6-8-23(9-7-22)26-24(29)15-27-12-10-21(11-13-27)17-30-16-20-4-2-19(14-25)3-5-20;3-1(4)2(5)6/h2-9,21H,10-13,15-17H2,1H3,(H,26,29);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGECSBHKDKEFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2530767.png)

![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)

![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)